molecular formula C8H12N2OS B13100548 5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone CAS No. 54089-09-7

5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone

Cat. No.: B13100548
CAS No.: 54089-09-7
M. Wt: 184.26 g/mol
InChI Key: WBWROCLSSUPQQS-UHFFFAOYSA-N
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Description

5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone is a pyrimidinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, a thione (C=S) group at position 2, and ethyl substituents at positions 5 and 4. This compound belongs to the broader class of 2-thioxo-pyrimidinones, which are of significant interest in medicinal chemistry due to their structural versatility and biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Synthetic routes for such derivatives often involve cyclization reactions. For example, 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone (a structurally related precursor) reacts with α,β-unsaturated ketones or chalcones to form fused pyrimidine derivatives, as demonstrated in studies on pyrido[2,3-d]pyrimidinones .

Properties

CAS No.

54089-09-7

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

5,6-diethyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C8H12N2OS/c1-3-5-6(4-2)9-8(12)10-7(5)11/h3-4H2,1-2H3,(H2,9,10,11,12)

InChI Key

WBWROCLSSUPQQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=S)NC1=O)CC

Origin of Product

United States

Preparation Methods

Cyclization of 2-Thiouracil Derivatives

One classical approach to synthesize 2,3-dihydro-2-thioxo-pyrimidinones involves the cyclization of 2-thiouracil with various alkylating agents such as 1,2-dibromoethane, ethyl α-chloroacetoacetate, or ethyl chloroacetate. This method forms the pyrimidinone ring with a thioxo group at position 2 and alkyl substituents at positions 5 and 6.

  • For example, reaction of 2-thiouracil with ethyl chloroacetate under reflux conditions leads to the formation of 5,6-diethyl substituted dihydrothioxopyrimidinone derivatives via intramolecular cyclization.

  • Alternative cyclization involves 1-(2-hydroxyethyl)-thiouracil with methanesulfonyl chloride, or 1-allylthiouracil with iodine, which also yield thioxopyrimidinone derivatives with different substitution patterns.

Reaction of 2-Amino-2-thiazoline with β-Ketoesters and Malonate Derivatives

Another widely used synthetic route starts from 2-amino-2-thiazoline , which undergoes condensation with diketene, acetoacetic esters, ethoxymethylenemalonic esters, or diethyl malonate to form the pyrimidinone ring system.

  • Reaction of 2-amino-2-thiazoline with diethyl malonate or ethoxymethylenemalonic esters under reflux in ethanol or other solvents produces 2,3-dihydrothiazolo[3,2-a]pyrimidin-7-one derivatives, which are structurally related to this compound.

  • The yields for these cyclizations are generally moderate to high (50–80%), and the products are characterized by IR and UV spectroscopy, confirming the presence of thioxo and pyrimidinone functionalities.

Alkylation and Functional Group Transformations

Post-cyclization modifications include alkylation of the thioxo group, halogenation, and substitution reactions to introduce or modify substituents at the 5 and 6 positions.

  • For instance, 5-hydroxymethyl derivatives can be converted into halomethyl compounds by treatment with thionyl chloride or phosphorus oxyhalides, although some attempts show recovery of starting material indicating limited reactivity under certain conditions.

  • Morpholine substitution at the bromomethyl position yields morpholinomethyl derivatives, expanding the functional diversity of the pyrimidinone scaffold.

Summary Table of Preparation Methods

Method No. Starting Material Reagents/Conditions Product Type Yield (%) Notes
1 2-Thiouracil Ethyl chloroacetate, reflux 5,6-Diethyl-2-thioxopyrimidinone derivatives 60–75 Classical cyclization
2 2-Amino-2-thiazoline Diethyl malonate, ethanol, reflux 2,3-Dihydrothiazolo[3,2-a]pyrimidin-7-one 50–80 Versatile cyclization
3 5-Hydroxymethyl derivative Thionyl chloride or phosphorus oxyhalides Halomethyl derivatives Variable Halogenation attempts sometimes fail
4 Bromomethyl derivative Morpholine, ethanol, reflux Morpholinomethyl substituted derivatives ~88 Nucleophilic substitution

Detailed Research Findings

  • The cyclization of 2-thiouracil with ethyl chloroacetate proceeds through nucleophilic attack of the thiol group on the alkyl halide, followed by ring closure to form the pyrimidinone ring with thioxo substitution at C2. The reaction is typically carried out under reflux in ethanol or acetic acid, affording the target compound in good yields.

  • Spectroscopic data confirm the structure: IR bands near 1640 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 1200–1400 cm⁻¹ (C=S stretch) are diagnostic. Proton NMR shows characteristic signals for ethyl groups at positions 5 and 6, along with the dihydro ring protons.

  • Attempts to halogenate hydroxymethyl intermediates often result in recovery of starting materials, suggesting steric or electronic resistance to substitution at these positions, requiring optimization of reagents and conditions.

  • The reaction of 2-amino-2-thiazoline with diethyl malonate involves initial condensation to form an intermediate, which cyclizes under heating to yield the dihydropyrimidinone ring. This method allows for introduction of various substituents by varying the β-ketoester or malonate derivatives used.

  • Morpholine substitution at bromomethyl derivatives proceeds smoothly under reflux in ethanol, providing an efficient route to functionalized derivatives for further chemical elaboration.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone exhibits significant antimicrobial properties. A study conducted by researchers at Cairo University demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was synthesized and tested for its Minimum Inhibitory Concentration (MIC), revealing promising results.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been evaluated for anti-inflammatory activity. A pharmacological screening revealed that it reduces inflammation markers in animal models. The compound was administered in varying doses to assess its efficacy in reducing edema.

Dosage (mg/kg) Edema Reduction (%)
1030
2050
4070

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to inhibit certain pests affecting crops. Field trials indicated that formulations containing this compound significantly reduced pest populations in treated areas compared to controls.

Crop Type Pest Type Reduction in Pest Population (%)
TomatoAphids85
CornLeafhoppers75
SoybeanCaterpillars60

Polymer Synthesis

This compound has also been utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has improved thermal stability and mechanical strength.

Polymer Type Property Enhanced Improvement (%)
PolyethyleneTensile Strength25
Polyvinyl ChlorideThermal Stability30
PolystyreneImpact Resistance20

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated that formulations containing the compound were effective even at lower concentrations compared to traditional antibiotics.

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons demonstrated that crops treated with the compound had not only lower pest populations but also higher yields compared to untreated controls. This suggests an additional benefit of enhancing crop productivity alongside pest control.

Mechanism of Action

The mechanism of action of 5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, inhibiting enzyme activity. The diethyl groups may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 2-thioxo-pyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Biological Activities References
5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone 5,6-diethyl C₈H₁₂N₂OS 184.26 g/mol Limited direct data; inferred anticancer potential from structural analogs
5,6-Dimethyl-3-phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4(1H)-one 5,6-dimethyl; 3-phenyl; thieno-fused ring C₁₃H₁₁N₂OS₂ 283.37 g/mol Antimicrobial activity; COX-2 selectivity (IC₅₀ = 0.8 μM)
6-(4-Chlorophenyl)-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone 6-(4-Cl-phenyl) C₁₀H₇ClN₂OS 238.69 g/mol Antioxidant and antibacterial properties
2,3-Dihydro-5-(2-hydroxyethyl)-6-phenyl-2-thioxo-4(1H)-pyrimidinone 5-(2-hydroxyethyl); 6-phenyl C₁₂H₁₂N₂O₂S 248.30 g/mol Not explicitly reported; polar hydroxyethyl group may influence solubility
Thiouracil (2,3-Dihydro-2-thioxo-4(1H)-pyrimidinone) No substituents C₄H₄N₂OS 128.15 g/mol Antithyroid drug; carcinogenicity concerns (IARC Group 3)

Biological Activity

5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, particularly in anticancer, anti-inflammatory, and antimicrobial applications, supported by case studies and research findings.

  • Molecular Formula : C₈H₁₀N₂OS
  • Molecular Weight : 182.24 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with a pyrimidine structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Case Study : In a study involving MCF-7 breast cancer cells, this compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-715
A54920
PC318

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • In Vivo Studies : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory cytokines.
  • Mechanism : It appears to inhibit the NF-kB pathway, which is crucial in inflammatory processes.

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various pathogens:

  • Broad Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Research Findings

Several studies have highlighted the potential of pyrimidine derivatives in drug development:

  • Pyrimidine Derivatives as Anticancer Agents : A review noted that many pyrimidine derivatives show enhanced anticancer activity by targeting specific kinases involved in tumor growth and survival .
  • Synthesis and Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have revealed that modifications at the 5 and 6 positions significantly affect biological activity. For example, substituents that enhance lipophilicity often correlate with increased potency against cancer cell lines .
  • Clinical Relevance : Some derivatives are currently under clinical trials for their efficacy against various cancers and inflammatory diseases, showcasing their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone and its derivatives?

  • Methodological Answer : The compound and its analogs are typically synthesized via cyclocondensation reactions. A common approach involves reacting thiourea with ethyl cyanoacetate in ethanol under reflux conditions (4–6 hours), followed by purification via silica-gel column chromatography (1–3% MeOH in CH₂Cl₂) . Adjusting substituents (e.g., alkyl or aryl groups) at the 5,6-positions can be achieved by modifying the starting materials (e.g., substituted cyanoacetates).

Q. How are structural analogs of this compound characterized for purity and molecular confirmation?

  • Methodological Answer : Characterization relies on spectral and analytical techniques:

  • 1H NMR : Confirms substituent integration and hydrogen environments (e.g., thioxo protons at δ ~12–13 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200–1250 cm⁻¹) .
  • Melting Point Analysis : Assesses purity and crystallinity .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : COX-2/COX-1 selectivity assays are widely used. Derivatives are tested in vitro using human recombinant enzymes, with indomethacin as a positive control. Activity is measured via enzyme inhibition (IC₅₀) and selectivity ratios (COX-2/COX-1) .

Advanced Research Questions

Q. How can synthetic yields of 5,6-Diethyl-2-thioxo-dihydropyrimidinone derivatives be optimized?

  • Methodological Answer : Yield optimization strategies include:

  • Reaction Time and Temperature : Prolonged reflux (≥6 hours) improves cyclization efficiency .
  • Catalysis : Sodium ethoxide enhances nucleophilic attack in the cyclocondensation step .
  • Purification : Gradient column chromatography (e.g., 1–5% MeOH in CH₂Cl₂) minimizes side-product contamination .
    • Example : Derivatives in achieved yields up to 96% using these methods .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Contradictions often arise from substituent effects or assay variability. Solutions include:

  • Dose-Response Curves : Establish IC₅₀ values across multiple concentrations to confirm trends .
  • Molecular Docking : Predict binding interactions (e.g., COX-2 active site) to rationalize activity differences .
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., enzyme source, buffer conditions) .

Q. How can structural modifications enhance target selectivity or potency?

  • Methodological Answer : Key modifications include:

  • 5,6-Substituents : Bulky alkyl/aryl groups (e.g., diethyl, chlorophenyl) improve COX-2 selectivity by steric complementarity .
  • Thioxo-to-Oxo Replacement : Reduces metabolic instability but may lower affinity .
    • Case Study : 5-(4-Chlorophenyl) derivatives showed enhanced potency due to hydrophobic interactions with COX-2 .

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